3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide
CAS No.: 946349-20-8
Cat. No.: VC4979826
Molecular Formula: C20H18ClNO5S
Molecular Weight: 419.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946349-20-8 |
|---|---|
| Molecular Formula | C20H18ClNO5S |
| Molecular Weight | 419.88 |
| IUPAC Name | 3-chloro-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide |
| Standard InChI | InChI=1S/C20H18ClNO5S/c1-26-16-7-9-17(10-8-16)28(24,25)19(18-6-3-11-27-18)13-22-20(23)14-4-2-5-15(21)12-14/h2-12,19H,13H2,1H3,(H,22,23) |
| Standard InChI Key | SIDFUQRXXGCXKX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CO3 |
Introduction
3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a synthetic organic compound with a complex structure that includes a chloro group, a furan ring, a methoxyphenyl group, and a sulfonyl moiety attached to an ethyl chain. This compound is classified as a benzamide derivative, known for its diverse biological activities and potential therapeutic effects against various diseases, including antimicrobial and anticancer properties.
Synthesis
The synthesis of 3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide typically involves several key steps:
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Formation of Intermediate: The initial step involves the preparation of an intermediate compound by reacting appropriate precursors under controlled conditions.
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Coupling Reactions: The intermediate is then subjected to coupling reactions with other molecules to form the final product.
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Purification: Techniques such as recrystallization or chromatography are used to isolate the final product.
Biological Activities and Applications
Benzamide derivatives, including 3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide, are often utilized in medicinal chemistry due to their ability to interact with biological targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities. Detailed studies on binding affinity and molecular docking are essential for elucidating its mechanism further.
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